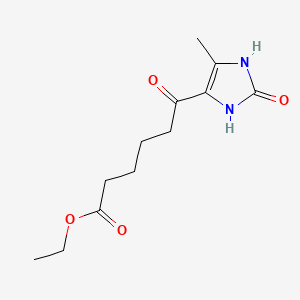

ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-10(16)7-5-4-6-9(15)11-8(2)13-12(17)14-11/h3-7H2,1-2H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLTUZKTQSIWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192471 | |

| Record name | Ethyl 2,3-dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39215-52-6 | |

| Record name | Ethyl 2,3-dihydro-5-methyl-ε,2-dioxo-1H-imidazole-4-hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39215-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dihydro-5-methyl-ε-2-dioxo-1H-imidazole-4-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 6-(5-METHYL-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL)-6-OXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLG753K1UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the hexanoate ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the imidazole ring or other parts of the molecule.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced imidazole rings.

Scientific Research Applications

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Property Modifications

- Polarity and Reactivity: The thiocyanato analog (C₁₃H₁₇N₃O₄S) exhibits increased polarity due to the electronegative sulfur and nitrile groups, which may enhance solubility in polar solvents .

- Biological Activity: The benzothiazole-sulfanylmethyl substituent (C₂₀H₂₂N₂O₄S₂) suggests applications in targeting enzymes or receptors with aromatic binding pockets, as seen in kinase inhibitors . The bromo-substituted analog (C₁₂H₁₇BrN₂O₄) may act as a halogen bond donor or alkylating agent .

Key Research Findings

Biological Activity

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18N2O4

- Molecular Weight : 254.282 g/mol

- CAS Number : 39215-52-6

The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and as a building block for many biologically active molecules.

The biological activity of this compound can be attributed to its structural components:

- Imidazole Derivative : The presence of the imidazole moiety suggests potential interactions with biological targets such as enzymes and receptors.

- Carbonyl Groups : The carbonyl functionalities may participate in hydrogen bonding and contribute to the compound's ability to form stable complexes with biomolecules.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. This compound has shown potential against various bacterial strains in preliminary assays.

Case Studies and Research Findings

Several studies have investigated the biological implications of imidazole derivatives:

- Study on Antimicrobial Efficacy :

- Anticancer Activity :

- Structure-Activity Relationship (SAR) :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4 |

| Molecular Weight | 254.282 g/mol |

| CAS Number | 39215-52-6 |

| Potential Activities | Antimicrobial, Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate, and how are yields optimized under varying conditions?

- Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. Optimization involves adjusting stoichiometry, solvent choice (e.g., toluene or THF), and reaction time. For example, yields up to 75% are achievable with controlled reflux durations and catalyst loading . Continuous-flow industrial processes may further enhance scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : Key techniques include:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), ketone environments, and imidazole proton coupling patterns .

- Mass Spectrometry : Confirms molecular weight via exact mass analysis (e.g., 284.3 g/mol for related analogs) .

Q. What functional groups in this compound influence its reactivity in organic transformations?

- Answer : Reactivity is driven by:

- Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or reduction (NaBH₄/LiAlH₄) .

- Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions .

- Imidazole Ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can reaction mechanisms for the compound’s key transformations (e.g., oxidation, substitution) be experimentally validated?

- Answer : Mechanistic studies require:

- Isotopic Labeling : Track oxygen in ketone oxidation using ¹⁸O-labeled water .

- Kinetic Profiling : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

- Computational Modeling : Density functional theory (DFT) predicts transition states and intermediates for nucleophilic substitution at the ester group .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Structural Analogs : Compare bioactivity of derivatives (e.g., piperazine vs. naphthyl-substituted analogs) to isolate pharmacophores .

- Metabolic Stability : Evaluate degradation pathways (e.g., 6-oxohexanoate dehydrogenase-mediated oxidation) using LC-MS .

Q. How can computational tools predict the compound’s interactions with enzymatic targets?

- Answer :

- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina, prioritizing hydrophobic interactions with the imidazole ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent electronic effects (e.g., nitro/methoxy groups) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.